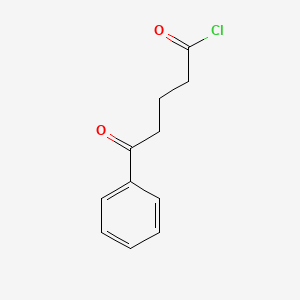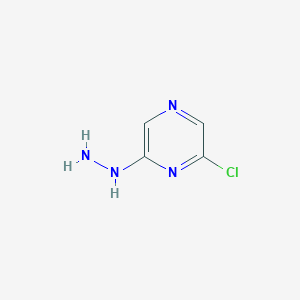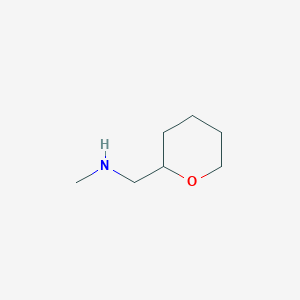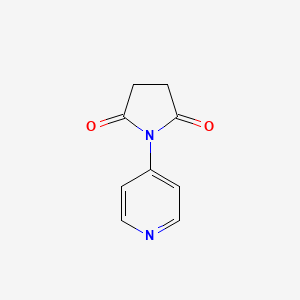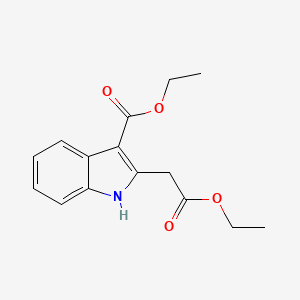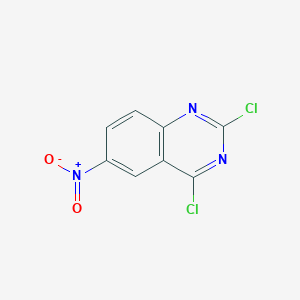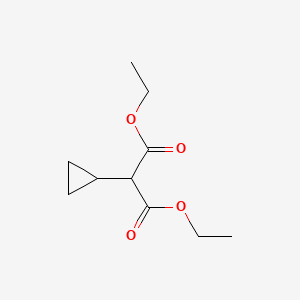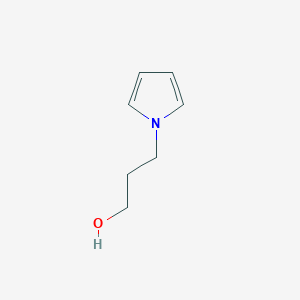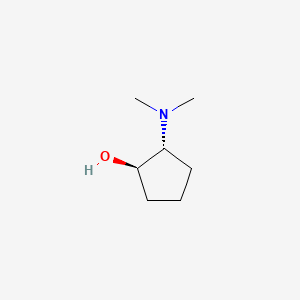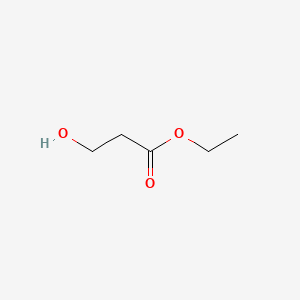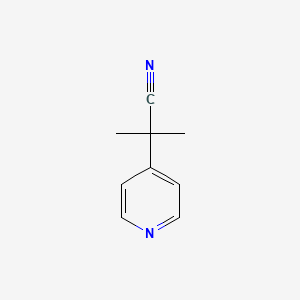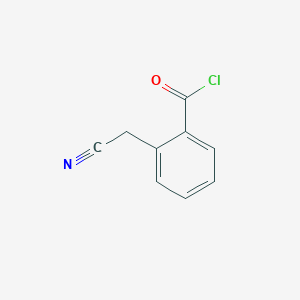
2-(Cyanomethyl)benzoyl chloride
描述
2-(Cyanomethyl)benzoyl chloride is an organic compound with the molecular formula C9H6ClNO. It is a white crystalline solid commonly used in organic synthesis. This compound is known for its biological activity and has been studied extensively for its potential therapeutic and toxic effects.
作用机制
Target of Action
2-(Cyanomethyl)benzoyl chloride is primarily used as a reactant in the synthesis of various heterocyclic compounds . It is known to interact with amines, particularly substituted aryl or heteryl amines . These amines serve as the primary targets for the compound, and their role is to participate in reactions that lead to the formation of biologically active novel heterocyclic moieties .
Mode of Action
The compound interacts with its targets through a process known as cyanoacetylation . This involves the carbonyl and the cyano functions of the compound reacting with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of heterocyclic compounds . These pathways lead to the formation of various organic heterocycles, which have potential applications in the development of chemotherapeutic agents . The compound also plays a role in the benzoyl-CoA pathway, which is involved in the anaerobic metabolism of aromatic compounds .
Result of Action
The primary result of the action of this compound is the formation of heterocyclic compounds . These compounds have diverse biological activities and are considered important precursors for heterocyclic synthesis . They are utilized extensively in the development of various organic heterocycles, highlighting their potential in evolving better chemotherapeutic agents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of different amines . Additionally, the reaction conditions, such as temperature and solvent, can also impact the compound’s action . For example, reactions involving this compound have been carried out at room temperature without solvent, or at 70°C with ethyl cyanoacetate .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-(Cyanomethyl)benzoyl chloride typically involves the reaction of benzoyl chloride with cyanomethyl reagents under controlled conditions. One common method includes the treatment of benzoyl chloride with cyanomethyl magnesium bromide in an anhydrous ether solution, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.
化学反应分析
Types of Reactions: 2-(Cyanomethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Addition Reactions: It participates in addition reactions with compounds containing double or triple bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
科学研究应用
2-(Cyanomethyl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Benzoyl Chloride: Similar in structure but lacks the cyanomethyl group.
2-(Chloromethyl)benzoyl Chloride: Similar but with a chloromethyl group instead of a cyanomethyl group.
2-(Hydroxymethyl)benzoyl Chloride: Similar but with a hydroxymethyl group.
Uniqueness: 2-(Cyanomethyl)benzoyl chloride is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research studies.
属性
IUPAC Name |
2-(cyanomethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9(12)8-4-2-1-3-7(8)5-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZWNRPXUQNVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477858 | |
| Record name | 2-(Cyanomethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690229-60-8 | |
| Record name | 2-(Cyanomethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


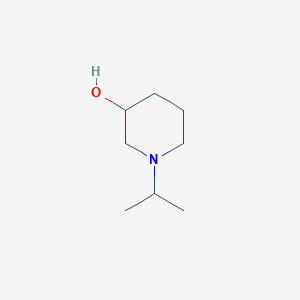
![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)
